molecular formula C30H36N4O5 B1434655 Z-Lys-Pro-4MbNA CAS No. 74305-53-6

Z-Lys-Pro-4MbNA

Cat. No. B1434655
CAS RN: 74305-53-6
M. Wt: 532.6 g/mol
InChI Key: FITGUNQHBCSKCG-UIOOFZCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Lys-Pro-4MβNA is a type of protein used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins . It is used to develop relationships between proteins and other cellular components .


Molecular Structure Analysis

The molecular formula of Z-Lys-Pro-4MβNA is C30H36N4O5 . Unfortunately, the specific structure is not provided in the available resources.


Physical And Chemical Properties Analysis

Z-Lys-Pro-4MβNA has a molar mass of 532.63 and a predicted density of 1.256±0.06 g/cm3 . Its predicted boiling point is 812.0±65.0 °C .

Scientific Research Applications

Protein Conjugation

Z-Lysine (ZLys) is a derivative of lysine used in protein conjugation studies. A study by Yamaguchi et al. (2016) explored a Z-lysine derivative, AmAzZLys, doubly functionalized with amino and azido groups, demonstrating its utility in creating protein conjugates. This derivative was incorporated into proteins like a camelid single-domain antibody, showing efficient linkage to polyethylene glycol and a fluorescent probe through bio-orthogonal chemistry. Such derivatives highlight the versatility of the ZLys scaffold in accommodating multiple reactive groups for protein conjugation (Yamaguchi et al., 2016).

Inhibitor of Mammalian PEPT1

Knütter et al. (2001) reported on the dipeptide derivative Lys[Z(NO2)]-Pro, identifying it as a competitive inhibitor of mammalian PEPT1, an intestinal H(+)/peptide symporter. The study characterized its interaction with PEPT1 in various cell cultures and demonstrated its high affinity for PEPT1 without being transported itself. This finding is significant for understanding the role and potential manipulation of PEPT1 in physiological and pharmacological contexts (Knütter et al., 2001).

Amino Acid Sequencing and Protein Analysis

Research on amino acid sequences, such as those involving lysine (Lys) derivatives, has been pivotal in understanding protein structures and functions. Studies like Ichinose et al. (1990) on protein Z, a vitamin K-dependent plasma glycoprotein, have used amino acid sequencing to elucidate protein structures. They found that protein Z contains a Lys instead of His in the catalytic triad of the active site, contributing to our understanding of protein mechanisms and interactions (Ichinose et al., 1990).

Fluorescent Assays for Amino Acids

The development of fluorescent assays utilizing amino acids, including Lys derivatives, has been explored for applications like sensitive and selective determination of chiral amino acids. A study by Fu et al. (2019) developed an “on-off-on” fluorescent assay using quantum dots and nanoporphyrin for the detection of chiral amino acids like Lysine (Lys). This innovative approach holds potential for applications in drug discovery and food chemistry (Fu et al., 2019).

Future Directions

The future directions for Z-Lys-Pro-4MβNA are not specified in the available resources. It is currently available for purchase from various suppliers , suggesting it may be used in ongoing research or industrial applications.

properties

IUPAC Name

benzyl N-[(2S)-6-amino-1-[(2S)-2-[(4-methoxynaphthalen-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N4O5/c1-38-27-19-23(18-22-12-5-6-13-24(22)27)32-28(35)26-15-9-17-34(26)29(36)25(14-7-8-16-31)33-30(37)39-20-21-10-3-2-4-11-21/h2-6,10-13,18-19,25-26H,7-9,14-17,20,31H2,1H3,(H,32,35)(H,33,37)/t25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITGUNQHBCSKCG-UIOOFZCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74305-53-6
Record name 74305-53-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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